1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
Description
The compound 1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea features a pyrido[1,2-a]pyrimidin-4-one core substituted with a methyl group at position 2 and a urea linkage connecting to a 4-(tert-butyl)phenyl group. This structure combines a heterocyclic scaffold with a bulky arylurea moiety, which may influence its physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity) and biological interactions.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-17(18(25)24-12-6-5-7-16(24)21-13)23-19(26)22-15-10-8-14(9-11-15)20(2,3)4/h5-12H,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOHWQQTZSTKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a nitrogen-based heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The chemical structure of 1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing pyrido[1,2-a]pyrimidine moieties exhibit significant antibacterial properties. A study evaluating various nitrogen-based heterocyclic compounds found that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|---|
| Compound A | E. coli | 0.0125 | High |
| Compound B | S. aureus | 0.0311 | Moderate |
| Compound C | Klebsiella pneumoniae | 0.0212 | Moderate |
The presence of electron-withdrawing groups has been correlated with enhanced antibacterial activity, suggesting that structural modifications can significantly influence efficacy .
Anticancer Activity
In addition to its antimicrobial properties, the compound is being investigated for its anticancer potential. Studies have shown that similar pyrido[1,2-a]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions have demonstrated selective cytotoxicity in breast cancer cells through mechanisms involving the inhibition of key signaling pathways .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 10 | Inhibition of microtubule dynamics |
| Compound E | HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
Case Studies and Research Findings
Several case studies have highlighted the biological activity of related compounds:
- Antibacterial Study : A series of pyrimidine derivatives were synthesized and tested for their antibacterial properties against multiple strains. Compounds with methoxy groups showed promising results, indicating that functional groups significantly affect activity .
- Anticancer Evaluation : A recent study explored the anticancer effects of pyrido[1,2-a]pyrimidine derivatives on MCF-7 and HeLa cells, revealing that specific substitutions led to enhanced cytotoxicity through apoptosis induction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The pyrido[1,2-a]pyrimidin-4-one core is a common motif in pharmaceuticals, as seen in patents and impurity profiles . Key analogs include:
Table 1: Structural Comparison of Pyrido[1,2-a]pyrimidin-4-one Derivatives
*Calculated based on formula C₁₉H₂₂N₄O₂.
Functional Group Analysis
- Urea vs. Piperazine/Piperidine : The target compound’s urea group enables hydrogen-bonding interactions, which may enhance target binding compared to the piperazine/piperidine derivatives in patent compounds . However, piperazine groups improve aqueous solubility due to their basicity .
- Chlorine atoms in BJ48629 may enhance electrophilic interactions but reduce metabolic stability .
- Fluorine and Methoxy Groups : Patent Compound 5 (3-fluoro-4-methoxyphenyl) combines fluorine’s metabolic stability with methoxy’s polarity, balancing lipophilicity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
